molecular formula C22H19N3O2S2 B2501416 N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)-N-(pyridin-2-ylmethyl)benzamide CAS No. 941926-21-2

N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)-N-(pyridin-2-ylmethyl)benzamide

Cat. No. B2501416
CAS RN: 941926-21-2
M. Wt: 421.53
InChI Key: VAZBNZXNOORTOU-UHFFFAOYSA-N
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Description

N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)-N-(pyridin-2-ylmethyl)benzamide is a chemical compound that has shown potential for scientific research applications. It is a benzamide derivative that has been synthesized using a specific method. The compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Chemical Synthesis and Pharmaceutical Impurities

Benzothiazole derivatives are extensively studied for their roles in the synthesis of pharmaceuticals and the identification of pharmaceutical impurities, particularly in the development of proton pump inhibitors like omeprazole. These compounds are crucial in studying the synthesis pathways and identifying impurities that may arise during the manufacturing process of anti-ulcer drugs. Understanding these impurities is vital for quality control and ensuring the safety and efficacy of the pharmaceutical products (S. Saini, et al., 2019).

Optoelectronic Materials

The benzothiazole core is integral to the development of materials for optoelectronic applications, including organic light-emitting diodes (OLEDs) and other luminescent elements. The versatility of benzothiazole derivatives in forming complexes and their electronic properties make them suitable candidates for creating novel optoelectronic materials, which can be used in a range of technologies from displays to sensors (G. Lipunova, et al., 2018).

Biological and Medicinal Applications

Benzothiazole derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and antiviral properties. Their structural diversity allows for the design of compounds with targeted biological activities, making them valuable in drug discovery and development processes. For instance, derivatives have been explored for their potential in treating CNS disorders, highlighting the versatility and importance of benzothiazole compounds in medicinal chemistry (S. Saganuwan, 2017).

Antimalarial Drug Development

The exploration of benzothiazole derivatives in the search for new antimalarial drugs is another significant area of research. The autophagy-related proteins of Plasmodium falciparum, the parasite responsible for malaria, present novel targets for antimalarial therapy. Benzothiazole compounds are investigated for their inhibitory activity against these proteins, offering new pathways for developing effective antimalarial treatments (M. Usman, et al., 2023).

properties

IUPAC Name

N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methylsulfanyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S2/c1-27-17-8-11-20-19(13-17)24-22(29-20)25(14-16-5-3-4-12-23-16)21(26)15-6-9-18(28-2)10-7-15/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZBNZXNOORTOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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